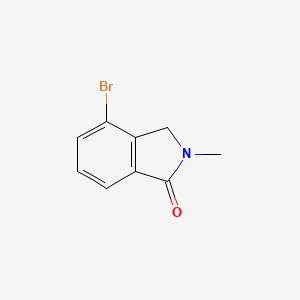
4-(Chloromethyl)-N-ethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound typically includes its molecular formula, structure, and the functional groups present in the molecule. It may also include the compound’s appearance (solid, liquid, color, etc.) and any distinctive odors .
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis
The molecular structure can be determined using various spectroscopic techniques like NMR, IR, UV-Vis, etc. These techniques provide information about the connectivity of atoms, the types of bonds, and the 3D structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, refractive index, etc. Chemical properties might include reactivity, flammability, and types of reactions the compound can undergo .Applications De Recherche Scientifique
1. Synthesis and Structural Characterization
- 4-(Chloromethyl)-N-ethylbenzamide is used in the synthesis of novel compounds with potential pharmacological applications. For instance, it was involved in the synthesis of a novel CCR5 antagonist, highlighting its role in medicinal chemistry (H. Bi, 2015).
2. Molecular Interaction Studies
- The compound has been employed in research to study molecular interactions, such as in the determination of dopamine D(4) receptor density, showcasing its utility in neuropharmacological research (N. Colabufo et al., 2001).
3. Crystal Engineering and Design
- In crystal engineering, 4-(Chloromethyl)-N-ethylbenzamide is used to understand the interactions between molecules. Studies have been conducted on the crystal structure of related compounds, aiding in the design of new materials (B. K. Saha et al., 2005).
4. Organic Synthesis and Ring Expansion Studies
- It serves as a precursor in organic synthesis, particularly in nucleophile-mediated ring expansion processes. This indicates its versatility in synthetic organic chemistry (A. Fesenko & A. Shutalev, 2011).
5. Catalysis and Reaction Studies
- The compound is utilized in studies exploring catalysis mechanisms, such as in platinum-catalyzed intermolecular hydroamination reactions, highlighting its significance in catalytic research (Xiang Wang and R. Widenhoefer, 2004).
6. Adsorption and Separation Technologies
- Research has been conducted on using chloromethylated polystyrene-based materials for selective molecular separation, where derivatives of 4-(Chloromethyl)-N-ethylbenzamide play a crucial role (Yue Sun & Weisheng Zheng, 2020).
7. Anticancer Research
- In the field of cancer research, derivatives of 4-(Chloromethyl)-N-ethylbenzamide have been studied for their potential in treating lymphoma, showcasing its application in oncology (R. Koiri et al., 2009).
Mécanisme D'action
Target of Action
For instance, Zolbetuximab, a first-in-class investigational CLDN18.2-targeted monoclonal antibody, has been reported to target CLDN18.2 in gastric or gastroesophageal junction (GEJ) adenocarcinoma .
Mode of Action
For example, hymexazol-linked chitosan derivatives (HML-CS) have shown stronger antifungal activity than chitosan alone, suggesting a synergistic effect between the moieties .
Biochemical Pathways
For instance, chloromethyl ketone has been reported as a novel antibacterial warhead in covalent antibiotic design .
Pharmacokinetics
The compound’s solubility, stability, and reactivity suggest that it may have unique pharmacokinetic properties .
Result of Action
For instance, hymexazol-linked chitosan derivatives (HML-CS) have shown strong antifungal activity against certain plant pathogenic fungi .
Action Environment
It is known that environmental conditions such as temperature, ph, and presence of other substances can influence the action of chemical compounds .
Safety and Hazards
Propriétés
IUPAC Name |
4-(chloromethyl)-N-ethylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-2-12-10(13)9-5-3-8(7-11)4-6-9/h3-6H,2,7H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRIUIRDTOWAQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=C(C=C1)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile](/img/structure/B1358110.png)





